molecular formula C23H30N6O2 B2493533 8-(4-[(2,5-二甲基苯基)甲基]哌嗪-1-基)-3-甲基-7-(2-甲基丙烯基)嘧啶并[2,1-f]嘧啶-2,6-二酮 CAS No. 878430-52-5

8-(4-[(2,5-二甲基苯基)甲基]哌嗪-1-基)-3-甲基-7-(2-甲基丙烯基)嘧啶并[2,1-f]嘧啶-2,6-二酮

货号 B2493533
CAS 编号: 878430-52-5
分子量: 422.533
InChI 键: OSJCWEXQMVDTCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Purine derivatives, including the compound of interest, are a significant focus in medicinal chemistry due to their diverse biological activities. Research into these compounds often targets their potential as therapeutic agents by exploring their synthesis, molecular structure, and various properties.

Synthesis Analysis

Several studies focus on the synthesis of purine derivatives, showing a variety of methods to introduce different substituents into the purine core, aiming to explore their potential biological activities. For example, new 8-aminoalkyl derivatives of purine-2,6-dione were designed to investigate their potential as ligands for serotonin receptors, indicating the versatility of purine derivatives in synthesizing compounds with targeted biological activities (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of purine derivatives can be significantly varied by substituting different groups, affecting their biological activity and physical properties. Studies have explored the crystal structure of related compounds to understand the effect of these modifications on the molecular conformation and interactions (Karczmarzyk et al., 1995).

科学研究应用

血清素受体亲和力和精神药理活性

一项研究探索了一系列1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的芳基哌嗪衍生物,包括在7-或8-位置进行修饰的化合物。这些修饰旨在识别血清素受体(5-HT1A、5-HT2A和5-HT7)的有效配体,这些配体显示出有希望的抗焦虑和抗抑郁特性。选定的化合物展示了混合的受体配体特性,并通过放射配体结合测定和体内功能活性测试评估了它们的潜在精神药理活性。特别是一种化合物在动物实验中显示出类抗抑郁效果和类抗焦虑活性,突显了这些衍生物设计新的具有精神药理活性的血清素受体配体的潜力(Chłoń-Rzepa等,2013)

黄色素衍生物的抗哮喘活性

对黄色素衍生物的研究,包括那些与嘌呤-2,6-二酮在结构上相关的化合物,显示出显著的抗哮喘活性。这些化合物作为磷酸二酯酶3抑制剂开发,已被发现具有扩血管活性,这对于抗哮喘药物至关重要。合成了一系列这类衍生物,并对其进行了表征和肺血管扩张活性筛选,其中一些化合物显示出比标准药物环丙司托更强的效力,表明它们在开发强效抗哮喘化合物方面的实用性(Bhatia et al., 2016)

抗组胺性的茶碱或可可碱衍生物

另一项研究合成并评估了1,3-二甲基-7-[3-(4-取代哌嗪-1-基)-取代烷基]-1H-嘌呤-2,6-二酮的抗组胺活性衍生物。一些衍生物表现出显著的抑制组胺诱导的支气管痉挛和被动皮肤过敏反应,表明它们在临床试验中作为抗组胺药物具有潜力。这展示了该化合物在开发新的过敏反应治疗剂方面的相关性(Pascal et al., 1985)

结核分枝杆菌的抑制

合成了一系列与嘌呤连接的哌嗪衍生物,旨在靶向抑制结核分枝杆菌。这些化合物设计用于破坏MurB,影响肽聚糖的生物合成,并对结核分枝杆菌H37Rv菌株显示出有希望的抗增殖效果。这项研究为开发新的抗结核病剂奠定了基础,展示了这些化合物的潜在生物医学应用(Konduri et al., 2020)

属性

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-15(2)13-29-19-20(26(5)23(31)25-21(19)30)24-22(29)28-10-8-27(9-11-28)14-18-12-16(3)6-7-17(18)4/h6-7,12H,1,8-11,13-14H2,2-5H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJCWEXQMVDTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。